molecular formula C13H19IN2O6 B13429234 MeOEt(-2)Ribf5I(b)-thymin-1-yl

MeOEt(-2)Ribf5I(b)-thymin-1-yl

Cat. No.: B13429234
M. Wt: 426.20 g/mol
InChI Key: MJUUXYHNHGVDHQ-DNRKLUKYSA-N
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Description

5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The synthesis of 5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine involves multiple steps, typically starting with the protection of the uridine molecule. The iodination of the 5’ position is achieved using iodine and a suitable oxidizing agent. The 2’-O-(2-methoxyethyl) group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iodine atom, potentially replacing it with hydrogen or other groups.

    Substitution: The iodine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .

Scientific Research Applications

5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine is unique due to its specific modifications at the 5’ and 2’ positions. Similar compounds include:

Properties

Molecular Formula

C13H19IN2O6

Molecular Weight

426.20 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H19IN2O6/c1-7-6-16(13(19)15-11(7)18)12-10(21-4-3-20-2)9(17)8(5-14)22-12/h6,8-10,12,17H,3-5H2,1-2H3,(H,15,18,19)/t8-,9-,10-,12-/m1/s1

InChI Key

MJUUXYHNHGVDHQ-DNRKLUKYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OCCOC

Origin of Product

United States

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